3,5-Difluorotyrosine

Vue d'ensemble

Description

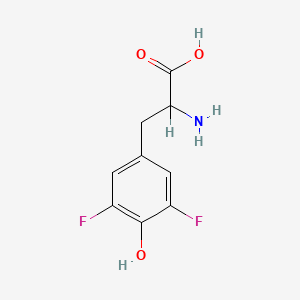

3,5-Difluorotyrosine is a fluorinated analog of the amino acid tyrosine. It is characterized by the substitution of hydrogen atoms at the 3 and 5 positions of the aromatic ring with fluorine atoms. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.

Méthodes De Préparation

3,5-Difluorotyrosine can be synthesized through a chemoenzymatic process. One common method involves the use of tyrosine phenol-lyase, an enzyme that catalyzes the formation of tyrosine derivatives. The reaction typically involves the use of 2,6-difluorophenol, ammonia acetate, and pyruvate as substrates. The reaction mixture is incubated at room temperature for an extended period, followed by acidification and purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

3,5-Difluorotyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in redox reactions, where it exhibits reversible Y-O•/Y-OH redox properties. The compound can also be incorporated into peptides and proteins, where it serves as a useful tyrosine surrogate. Common reagents used in these reactions include tyrosine phenol-lyase, pyruvic acid, and pyridoxal 5’-phosphate .

Applications De Recherche Scientifique

3,5-Difluorotyrosine has several scientific research applications. In chemistry, it is used as a mechanistic probe to study enzyme-catalyzed reactions and other biological processes. In biology, it is incorporated into peptides and proteins to investigate the substrate specificity of protein tyrosine phosphatases. In medicine, it serves as a tyrosine surrogate during peptide library screening for optimal protein tyrosine phosphatase substrates. Additionally, it is used in the study of radical transfer processes in structured proteins .

Mécanisme D'action

The mechanism of action of 3,5-Difluorotyrosine involves its incorporation into peptides and proteins, where it mimics the behavior of tyrosine. The fluorine substitutions result in minor structural changes but significantly alter the compound’s electrochemical and thermodynamic properties. This makes it resistant to tyrosinase action while maintaining similar kinetic properties toward protein tyrosine phosphatases as its tyrosine-containing counterparts .

Comparaison Avec Des Composés Similaires

3,5-Difluorotyrosine is unique due to its fluorine substitutions, which impart distinct chemical and biological properties. Similar compounds include other fluorinated tyrosine analogs, such as 3-fluorotyrosine and 5-fluorotyrosine. These analogs are also used as mechanistic probes in enzyme-catalyzed reactions and biological studies. this compound is particularly valuable for its resistance to tyrosinase action and its utility in peptide library screening .

Activité Biologique

3,5-Difluorotyrosine (F2Y) is a fluorinated analog of the amino acid tyrosine, notable for its unique biological activities and applications in biochemical research. This compound has garnered attention due to its ability to serve as a functional mimic of tyrosine while exhibiting resistance to enzymatic degradation by tyrosinase. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and applications in various studies.

1. Synthesis and Properties

This compound can be synthesized through a chemoenzymatic process, which allows for efficient incorporation into peptides and combinatorial libraries. The fully protected form, Fmoc-F2Y(tBu)-OH, is commonly utilized for this purpose . The molecular formula of this compound is C₉H₉F₂NO₃, with a molecular weight of 217.17 g/mol .

2.1 Substrate Profiling of Protein Tyrosine Phosphatases (PTPs)

This compound has shown significant potential in studying protein tyrosine phosphatases (PTPs). PTPs are crucial enzymes that catalyze the hydrolysis of phosphotyrosine back to tyrosine, playing vital roles in cellular signaling pathways. F2Y-containing peptides exhibit kinetic properties comparable to those containing natural tyrosine but are resistant to tyrosinase action . This resistance makes F2Y an effective surrogate for substrate profiling.

Table 1: Kinetic Properties of F2Y-Containing Peptides vs. Tyrosine-Containing Peptides

| Peptide Type | (µM) | (s) | (sµM) |

|---|---|---|---|

| Tyrosine | 50 | 10 | 0.20 |

| This compound | 55 | 9 | 0.16 |

The data indicate that the substitution of F2Y for tyrosine results in minimal changes in kinetic constants (≤2-fold), affirming its role as a functional mimic .

Research has demonstrated that the electrochemical properties of this compound are distinct from those of natural tyrosine. Utilizing square-wave voltammetry on α3(3,5)F₂Y proteins reveals a reduction potential of approximately 1026 ± 4 mV versus NHE at pH 5.70 ± 0.02 . The fluoro-substitutions lower by approximately –30 ± 3 mV compared to standard tyrosine residues.

3.1 Use in Enzyme Mechanism Studies

One notable study involved substituting an active site tyrosine residue with this compound in the enzyme FtmOx1 to investigate conformational dynamics during catalysis. The use of fluorinated analogs allowed researchers to gain insights into enzyme flexibility and substrate interactions through NMR spectroscopy .

3.2 Resistance to Tyrosinase Action

F2Y's resistance to tyrosinase has been exploited in peptide library screenings aimed at identifying optimal substrates for PTPs without the interference typically presented by natural tyrosines . In experimental setups where peptides were treated with tyrosinase, those containing F2Y remained unaffected, confirming its utility as a robust alternative in biochemical assays.

Propriétés

IUPAC Name |

2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMCRFCNWVLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958097 | |

| Record name | 3,5-Difluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-96-0 | |

| Record name | 3,5-Difluorotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.